molecular formula C55H65N5O9S2 B607359 ERD-308 CAS No. 2320561-35-9

ERD-308

Cat. No. B607359
M. Wt: 1004.271
InChI Key: BQXUPNKLZNSUMC-YUQWMIPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERD-308 is a highly potent PROTAC (Proteolysis Targeting Chimera) degrader of the estrogen receptor (ER) and is being studied for its potential to treat ER-positive breast cancer . It has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines .


Synthesis Analysis

The synthesis of ERD-308 involves the design and structure-activity relationship (SAR) studies of small-molecule ERα degraders based on the PROTAC concept . The campaign began with the replacement of the piperazine ring with a tertiary amine to gain a solvent-exposed region for linker attachment .


Molecular Structure Analysis

The chemical formula of ERD-308 is C55H65N5O9S2 . It is a hybrid molecule that links together an ERα antagonist (a derivative of raloxifene) and a VHL ligand that engages the VHL E3 ligase to direct ERα receptors for ubiquitination and proteasomal degradation .


Chemical Reactions Analysis

ERD-308 has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines . It achieves DC50 (concentration causing 50% of protein degradation) values of 0.17 nM and 0.43 nM in MCF-7 and T47D ER+ cells, respectively .


Physical And Chemical Properties Analysis

ERD-308 has a molecular weight of 1004.26 . It appears as a solid and its color ranges from white to yellow .

Scientific Research Applications

  • Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor : ERD-308 has been identified as a highly potent PROTAC ER degrader. It demonstrates significant efficacy in degrading ER in ER+ breast cancer cell lines, achieving DC50 values of 0.17 and 0.43 nM in MCF-7 and T47D cell lines, respectively. ERD-308 induces more than 95% degradation of ER at low concentrations and is more effective than fulvestrant, the only approved selective ER degrader (SERD) (Hu et al., 2019).

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXUPNKLZNSUMC-YUQWMIPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H65N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138454799

Citations

For This Compound
175
Citations
J Hu, B Hu, M Wang, F Xu, B Miao… - Journal of medicinal …, 2019 - ACS Publications
… ERD-308 achieves DC 50 (concentration causing 50% of … Significantly, ERD-308 induces more complete ER degradation … Further optimization of ERD-308 may lead to a new therapy …
Number of citations: 197 pubs.acs.org
B Hu, J Hu - Breast Cancer Research and Treatment, 2023 - Springer
Purpose Estrogen Receptor α (ERα) is a well-established therapeutic target for Estrogen Receptor (ER)-positive breast cancers. Both Selective Estrogen Receptor Degraders (SERD) …
Number of citations: 3 link.springer.com
J Zhang, L Ouyang - Future Medicinal Chemistry, 2020 - Future Science
… Further, ERD-308 induces ER degradation, with more efficacy than fulvestrant [14]. Surprisingly, the reported small-molecule degrader SJFα can selectively and efficiently degrade …
Number of citations: 5 www.future-science.com
X Lin, H Xiang, G Luo - European Journal of Medicinal Chemistry, 2020 - Elsevier
… (ERD-308), with DC 50 values of 0.17 and 0.43 nM in MCF-7 and T47D cell lines, respectively [35]. ERD-308 … Further optimization of ERD-308 may provide a novel therapy for advanced …
Number of citations: 55 www.sciencedirect.com
Z Wang, Z Ma, Z Shen - The Journal of Steroid Biochemistry and Molecular …, 2021 - Elsevier
… , a highly potent ER degraders named ERD-308 (15) was … In direct comparison, ERD-308 could achieve more complete … ERD-148, which changed ERD-308 only instead the O atom …
Number of citations: 6 www.sciencedirect.com
S Zeng, W Huang, X Zheng, Z Zhang, J Wang… - European Journal of …, 2021 - Elsevier
… Recent studies were exemplified by ERD-308, it consisted of Faloxifene derivative and classical VHL ligand [73]. Significantly, comparing with Fulvestrant, ERD-308 showed more …
Number of citations: 110 www.sciencedirect.com
X Han, Y Sun - MedComm, 2023 - Wiley Online Library
… by compound ERD-308 (Table 1 and Figure 2; VHL-2). ERD-308 effectively reduced the … More importantly, ERD-308 induced more complete ER degradation than fulvestrant, the …
Number of citations: 1 onlinelibrary.wiley.com
L Liu, L Shi, Z Wang, J Zeng, Y Wang… - Frontiers in …, 2022 - frontiersin.org
… , ERD-308 achieved more thorough ERα degradation and more effectively inhibited cell proliferation in MCF-7 cells. Moreover, ERD-308 … The discovery of ERD-308 may promote the …
Number of citations: 4 www.frontiersin.org
L Wang, A Sharma - Chemical Society Reviews, 2022 - pubs.rsc.org
… ERD-308 was a highly potent PROTAC (ERα degradation DC 50 = 0.17 nM and 0.43 nM in MCF-7 and T47D cell lines, respectively) which induced more complete ERα degradation …
Number of citations: 4 pubs.rsc.org
TL Gonzalez, M Hancock, S Sun, CL Gersch… - Breast Cancer Research …, 2020 - Springer
Purpose Studies have identified several estrogen receptor α (ERα) ligand-binding domain (LBD) somatic mutations in endocrine therapy resistant, metastatic ER-positive breast cancers…
Number of citations: 46 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.